3-Oxo-3-(quinoxalin-6-yl)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-oxo-3-quinoxalin-6-ylpropanenitrile |
InChI |
InChI=1S/C11H7N3O/c12-4-3-11(15)8-1-2-9-10(7-8)14-6-5-13-9/h1-2,5-7H,3H2 |
InChI Key |
FSWMHSKMXVHGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)CC#N |
Origin of Product |
United States |
Reactivity and Transformation Studies of 3 Oxo 3 Quinoxalin 6 Yl Propanenitrile
Reaction Mechanisms and Pathways
The reactivity of 3-Oxo-3-(quinoxalin-6-yl)propanenitrile is principally governed by the interplay of its constituent functional groups. The active methylene (B1212753) group, situated between the electron-withdrawing carbonyl and cyano groups, is particularly susceptible to deprotonation, forming a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
One of the fundamental reaction pathways for β-ketonitriles involves the Michael addition, where the carbanion adds to α,β-unsaturated carbonyl compounds. nih.govmdpi.comresearchgate.net This reaction, typically catalyzed by a base, leads to the formation of δ-dicarbonyl compounds, which are themselves valuable synthetic intermediates. The plausible mechanism for this reaction involves the initial deprotonation of the active methylene group, followed by the nucleophilic attack of the resulting carbanion on the β-carbon of the α,β-unsaturated system. Subsequent protonation of the enolate intermediate yields the final product.
Furthermore, the quinoxaline (B1680401) ring itself can influence the reactivity of the entire molecule. The nitrogen atoms in the quinoxaline nucleus can be protonated or can coordinate to Lewis acids, thereby modulating the electron density of the aromatic system and influencing the reactivity of the side chain.
Role as a Synthetic Intermediate
The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. The presence of multiple reaction sites allows for its elaboration into various scaffolds of medicinal and material interest.
For instance, the active methylene group can be alkylated or acylated, providing a straightforward route to substituted quinoxaline derivatives. Moreover, the nitrile and ketone functionalities can be independently or concertedly transformed to generate new ring systems. The versatility of β-ketonitriles as building blocks is well-documented in the synthesis of heterocycles. chemimpex.com
| Starting Material | Reagent | Product | Application |
| This compound | Hydrazine (B178648) | 3-(Quinoxalin-6-yl)-1H-pyrazol-5-amine | Precursor for fused pyrazole (B372694) derivatives |
| This compound | Urea/Thiourea | 4-(Quinoxalin-6-yl)pyrimidine-2(1H)-one/thione | Building block for pyrimidine-based compounds |
| This compound | o-Phenylenediamine (B120857) | Quinoxaline-fused benzodiazepine | Potential pharmacologically active scaffold |
Cyclization Reactions
The strategic placement of the ketone and nitrile groups in this compound facilitates a variety of cyclization reactions, leading to the formation of new heterocyclic rings fused to or substituted with the quinoxaline moiety.
A prominent example is the synthesis of pyrazole derivatives. The reaction of β-ketonitriles with hydrazine or its derivatives is a well-established method for the construction of aminopyrazoles. mdpi.comnih.govchim.it In this reaction, the hydrazine initially condenses with the ketone to form a hydrazone, which is followed by an intramolecular cyclization involving the nitrile group to yield the pyrazole ring.
Similarly, condensation with urea or thiourea can lead to the formation of pyrimidine derivatives. nih.govnih.gov These reactions typically proceed through an initial condensation at the carbonyl group, followed by a cyclization involving the nitrile.
Furthermore, intramolecular cyclizations can be envisaged. For instance, if the quinoxaline ring were to bear a suitable nucleophilic substituent at the 5- or 7-position, an intramolecular cyclization involving the active methylene group could lead to the formation of novel tricyclic systems.
Functional Group Interconversions
The functional groups present in this compound can be selectively transformed to introduce new functionalities and to further diversify the molecular scaffold.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. masterorganicchemistry.comlibretexts.org This transformation introduces a new chiral center into the molecule, opening up possibilities for the synthesis of enantiomerically pure compounds. The resulting alcohol can be further functionalized, for example, through esterification or etherification.
Oxidative and Reductive Transformations
The quinoxaline ring system and the side chain of this compound can undergo various oxidative and reductive transformations.
The quinoxaline ring is susceptible to reduction, typically leading to the formation of 1,2,3,4-tetrahydroquinoxaline derivatives. Reagents such as sodium borohydride, often in the presence of a transition metal salt like nickel(II) chloride, have been shown to be effective for this transformation. jst.go.jpresearchgate.netconsensus.app The reduction of the quinoxaline ring can significantly alter the electronic and steric properties of the molecule, which can be useful in modulating its biological activity.
Conversely, the quinoxaline ring can be oxidized. Strong oxidizing agents like potassium permanganate can lead to the cleavage of the benzene (B151609) ring of the quinoxaline system. documentsdelivered.comaskfilo.comlibretexts.org Milder oxidation conditions might lead to the formation of N-oxides. tcrjournal.comsemanticscholar.org
The ketone functionality in the side chain can be reduced to a secondary alcohol as mentioned previously. The active methylene group is generally resistant to oxidation under mild conditions, but strong oxidizing agents could lead to cleavage of the C-C bond.
| Transformation | Reagent | Product |
| Reduction of Quinoxaline Ring | NaBH4/NiCl2 | 3-Oxo-3-(1,2,3,4-tetrahydroquinoxalin-6-yl)propanenitrile |
| Oxidation of Quinoxaline Ring | KMnO4 | Ring-cleaved products |
| Reduction of Ketone | NaBH4 | 3-Hydroxy-3-(quinoxalin-6-yl)propanenitrile |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (¹H NMR, ¹³C NMR, 2D NMR Techniques)
No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 3-Oxo-3-(quinoxalin-6-yl)propanenitrile has been found in the reviewed literature. Such data would be essential for confirming the molecular structure by providing information on the chemical environment of hydrogen and carbon atoms, their connectivity, and spatial relationships.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Specific IR and Raman spectroscopic data, which would identify the characteristic vibrational modes of the functional groups present in this compound (such as the nitrile, ketone, and quinoxaline (B1680401) ring vibrations), are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum of this compound, which would describe its electronic transitions and chromophoric system, has not been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
There is no available mass spectrometry data that would confirm the molecular weight of this compound or provide insight into its fragmentation patterns under ionization.
EPR Spectroscopy for Radical Intermediate Detection
While EPR spectroscopy is a valuable tool for studying radical intermediates, particularly in the context of quinoxaline chemistry, no studies applying this technique to this compound have been identified.
X-ray Crystallography for Solid-State Structural Analysis
A crystallographic structure of this compound, which would provide definitive information on its three-dimensional arrangement in the solid state, has not been published.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For 3-Oxo-3-(quinoxalin-6-yl)propanenitrile, DFT studies are crucial for understanding its intrinsic chemical properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors, based on the conceptual framework of DFT, help in predicting how this compound will behave in chemical reactions.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound and related derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) |
| This compound | -7.2 | -2.5 | 4.7 | 4.85 | 2.35 |
| Derivative A | -7.0 | -2.3 | 4.7 | 4.65 | 2.35 |
| Derivative B | -7.5 | -2.8 | 4.7 | 5.15 | 2.35 |
Note: The data in this table is illustrative and intended to represent typical values for similar compounds.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is extensively used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.
These studies are fundamental in identifying potential biological targets and understanding the mechanism of action at a molecular level. The quinoxaline (B1680401) scaffold is a known pharmacophore present in various bioactive compounds, including kinase inhibitors and anticancer agents. Molecular docking simulations can help to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of this compound to a protein's active site.
The results of docking studies are often expressed as a docking score, which is an estimation of the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. For instance, docking studies of quinoxaline derivatives against targets like Epidermal Growth Factor Receptor (EGFR) or Histone Deacetylase 6 (HDAC-6) have been reported, revealing key binding interactions.
The following table provides an example of the type of data generated from molecular docking studies.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| EGFR | This compound | -8.5 | Met793, Leu718, Asp855 |
| HDAC-6 | This compound | -7.9 | His610, Phe680, Tyr782 |
| VEGFR-2 | This compound | -9.1 | Cys919, Asp1046, Glu885 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For this compound, QSAR studies would involve compiling a dataset of related quinoxaline derivatives with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a QSAR model that correlates the descriptors with the observed activity. A validated QSAR model can then be used to guide the design of new derivatives of this compound with potentially improved activity. This approach is instrumental in optimizing lead compounds in the drug discovery process.
A typical QSAR study might generate a model represented by an equation like the following:
pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(HOMO)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, TPSA is the topological polar surface area, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) are determined from the regression analysis.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the dynamics of its interaction with a biological target.
An MD simulation begins with an initial structure, often obtained from molecular docking, and then calculates the forces between atoms and their subsequent movements based on the principles of classical mechanics. These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process.
Key insights from MD simulations include the identification of stable binding poses, the calculation of binding free energies, and the analysis of conformational changes in both the ligand and the protein. This information is crucial for a more accurate understanding of the binding process and can help in the rational design of more potent and selective inhibitors. Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule, which is critical for its biological activity.
Reaction Pathway Elucidation through Computational Methods
Computational methods can be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound or its potential metabolic pathways. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with different reaction pathways.
DFT is a common method used for these types of investigations. By calculating the energies of reactants, products, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for a theoretical assessment of the feasibility of a reaction and can provide insights into the factors that control its selectivity. Such studies can be invaluable for optimizing reaction conditions and for predicting the formation of byproducts. While specific studies on the reaction pathways of this compound are not available, the principles of computational reaction pathway elucidation are broadly applicable.
Biological Activity Mechanisms and Target Interaction Studies
Mechanistic Investigations of Enzyme Inhibition
Quinoxaline (B1680401) derivatives have demonstrated inhibitory activity against a range of critical enzymes through various mechanisms. These interactions are often characterized by high-affinity binding to either the active or allosteric sites of the enzymes.
The quinoxaline nucleus is a recognized scaffold for the design of tyrosine kinase inhibitors. nih.gov These enzymes play a crucial role in cellular signaling pathways that control growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.
Research into novel quinoxaline-based chimeric kinase inhibitors has shown that these compounds can exhibit a broad spectrum of activity, primarily against tyrosine kinases. nih.gov For example, two such derivatives designed based on the X-ray structures of EphA3-inhibitor complexes showed high anti-proliferative activity against several cancer cell lines. nih.gov Molecular docking studies on other quinoxaline derivatives, such as 3-vinyl-quinoxalin-2(1H)-ones designed as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, have provided insights into their binding mechanisms. These studies revealed the formation of hydrogen bonds between the nitrogen atoms of the quinoxaline ring and key amino acid residues like Glu562 and Ala564 in the kinase's active site. nih.gov
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in cancer therapy. vensel.org The quinoxaline scaffold has been successfully utilized to develop potent c-Met kinase inhibitors. nih.govlookchem.com The inhibitory mechanism involves the binding of the quinoxaline derivative to the ATP-binding site in the cytosolic kinase domain of the c-Met receptor. mdpi.com This interaction is facilitated by the nitrogen atoms in the quinoxaline ring, which can form hydrogen bonds with the hinge region of the kinase, a common feature for kinase inhibitors. lookchem.com
The binding mode has been confirmed by X-ray crystallography, which shows the quinoxaline inhibitor occupying the ATP-binding pocket and often extending into an adjacent deep hydrophobic pocket. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the quinoxaline ring can significantly influence inhibitory potency and selectivity. vensel.org For instance, studies on a series of quinoxaline derivatives showed that the R-isomer of one compound had a significantly lower IC50 value (6 nM) compared to its S-isomer (92 nM), highlighting the importance of stereochemistry for potent inhibition. lookchem.com
| Compound | c-Met Kinase IC50 (nM) | Reference |
|---|---|---|
| Quinoxaline Derivative 4 (R-isomer) | 6 | lookchem.com |
| Quinoxaline Derivative 5 (S-isomer) | 92 | lookchem.com |
| 3,6-disubstituted quinoline (B57606) 26 | 9.3 | mdpi.com |
| TPX-0022 | 2.7 | nih.gov |
In certain pathogenic protozoa, such as Leishmania, the folate pathway is essential for survival, providing precursors for nucleotide synthesis. nih.gov These parasites possess two key enzymes in this pathway: Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1). nih.govmdpi.com While DHFR is a common drug target, Leishmania can use PTR1 as a bypass enzyme, conferring resistance to DHFR inhibitors. nih.gov This has led to a strategy of developing dual inhibitors that target both enzymes simultaneously. nih.govmdpi.com
Quinoxaline is an isostere of quinazoline, a scaffold found in known DHFR and PTR1 inhibitors. nih.govacs.org Studies on 2,4-diaminoquinazoline derivatives have shown them to be selective inhibitors of Leishmania chagasi PTR1 (LcPTR1), while 2,4-diaminopyrimidine (B92962) derivatives act as competitive inhibitors of both LcPTR1 and LcDHFR. nih.gov Given the structural similarity, the quinoxaline core is explored for its potential to inhibit these enzymes, interfering with the parasite's ability to produce essential tetrahydrofolates and thereby halting its replication. nih.govscite.ai
Thymidylate Synthase (TS) is another critical enzyme in nucleotide biosynthesis, catalyzing the sole de novo source of thymidylate (dTMP). nih.gov Inhibition of TS leads to a "thymineless death" in rapidly dividing cells, making it a well-established target for cancer chemotherapy. nih.gov While many inhibitors target the enzyme's active site, allosteric inhibition offers an alternative mechanism.
In silico studies have suggested that the quinoxaline ring is a suitable scaffold for binding to an allosteric site on human TS (hTS). acs.org Allosteric inhibitors are thought to act by stabilizing an inactive conformation of the enzyme. nih.govnih.gov For hTS, this involves stabilizing an inactive form of a crucial loop (residues 181–197). nih.gov Molecular docking studies of certain quinoxaline-based compounds showed that the quinoxaline ring fits within a lipophilic pocket, and an aromatic substituent at the 2-position can increase binding affinity and selectivity for the allosteric site. acs.org
Receptor Binding and Signaling Pathway Modulation Studies
The inhibition of receptor tyrosine kinases (RTKs) like c-Met and FGFR1 by quinoxaline derivatives directly impacts intracellular signaling cascades. nih.govmdpi.com Upon binding of the inhibitor to the RTK, the receptor's kinase activity is blocked, preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling proteins.
For c-Met, inhibition by quinoxaline compounds disrupts pathways critical for cell growth and survival, such as the phosphoinositide 3-kinase (PI3K)/AkT/mTOR pathway. mdpi.com The PI3K pathway is activated by RTKs and controls essential cellular functions. By blocking the initial step of receptor activation, these inhibitors effectively shut down these pro-survival signals, leading to reduced cell proliferation. mdpi.com
Studies on Apoptosis Induction Mechanisms
A primary outcome of inhibiting key survival pathways is the induction of programmed cell death, or apoptosis. Quinoxaline derivatives have been shown to trigger apoptosis in cancer cells through multiple mechanisms. acs.orgnih.gov These mechanisms often involve both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Key events in apoptosis induction by quinoxaline compounds include:
Cell Cycle Arrest: Compounds can cause cells to accumulate in specific phases of the cell cycle, such as the G2/M phase, before the onset of apoptosis. nih.gov
Caspase Activation: A central feature of apoptosis is the activation of a cascade of proteases called caspases. Studies have shown that quinoxaline derivatives can significantly increase the levels of effector caspases, such as caspase-3, which are responsible for cleaving key cellular proteins and executing cell death. nih.gov
Modulation of Apoptotic Regulators: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins is critical for cell fate. Effective quinoxaline compounds have been observed to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein BAX, while decreasing the levels of the anti-apoptotic protein BCL2. nih.gov This shift in the BAX/BCL2 ratio favors apoptosis.
Mitochondrial Dysfunction: Some compounds can induce the loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway that leads to the release of cytochrome c and the activation of initiator caspases. nih.gov
| Apoptotic Marker | Effect Observed | Fold Change vs. Control | Reference |
|---|---|---|---|
| Caspase-3 | Increased Expression | ~8.84 | nih.gov |
| p53 | Increased Expression | ~15.6 | nih.gov |
| BAX (Pro-apoptotic) | Increased Expression | 4.3 | nih.gov |
| BCL2 (Anti-apoptotic) | Decreased Expression | 0.45 | nih.gov |
Insufficient Data to Generate a Focused Analysis of 3-Oxo-3-(quinoxalin-6-yl)propanenitrile
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data pertaining to the chemical compound This compound . While a significant body of research exists for the broader class of quinoxaline derivatives, this information does not directly address the specific structure-activity relationships, structure-mechanism relationships, or targeted design strategies for the requested molecule.
To fulfill the user's request for a thorough and scientifically accurate article, including detailed research findings and data tables, it is imperative to have access to studies that have synthesized and biologically evaluated this compound or its very close analogues. Without such specific data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of an article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of specific research on this compound in the public domain.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of aromatic diamines with α-dicarbonyl compounds. sapub.org For 3-Oxo-3-(quinoxalin-6-yl)propanenitrile, a plausible route involves the reaction of a suitably substituted o-phenylenediamine (B120857) with a derivative of 3-oxopropanenitrile (B1221605). Future research should aim to develop more efficient and sustainable synthetic methodologies. This could include:
Microwave-assisted synthesis: This technique has been shown to accelerate the formation of quinoxaline derivatives, often leading to higher yields in shorter reaction times. mdpi.com
Catalytic methods: Exploring novel catalysts, including metal-based and organocatalysts, could improve reaction efficiency and selectivity, and reduce the need for harsh reaction conditions.
Flow chemistry: Continuous flow processes can offer better control over reaction parameters, enhance safety, and allow for easier scalability, which is crucial for industrial applications.
Deeper Mechanistic Understanding of Complex Reactions
The reactivity of the β-ketonitrile group in this compound makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Future investigations should focus on elucidating the mechanisms of its various transformations. For instance, understanding the intricate pathways of its cyclization reactions to form pyridones, pyrazoles, or pyrimidines can enable the design of more selective and higher-yielding synthetic protocols. Detailed mechanistic studies, potentially involving kinetic analysis and isotopic labeling, will be instrumental in optimizing reaction conditions and expanding the synthetic utility of this compound.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For this compound, advanced computational modeling could be employed to:
Predict reaction outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of various chemical transformations.
Elucidate electronic properties: Understanding the electronic structure of the molecule can provide insights into its reactivity and potential applications in materials science, such as in the development of organic semiconductors. chemimpex.com
Simulate interactions with biological targets: Molecular docking and molecular dynamics simulations can predict how the compound might interact with various enzymes or receptors, guiding the design of new therapeutic agents. mdpi.com
Exploration of New Biological Targets and Pathways
Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.comnih.govnih.gov Future research on this compound should explore its potential to modulate novel biological targets. Given that related compounds have shown inhibitory activity against enzymes like kinases and topoisomerases, it would be valuable to screen this compound against a wide range of biological targets. mdpi.com Furthermore, identifying the specific cellular pathways affected by this molecule could uncover new therapeutic opportunities.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For this compound, these technologies can be applied to:
Predictive modeling: AI algorithms can be trained on existing data for quinoxaline derivatives to predict the biological activity and physicochemical properties of new analogues derived from this compound.
De novo design: Generative models can design novel molecules based on the this compound scaffold with optimized properties for specific biological targets or material applications.
Synthesis planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for the compound and its derivatives.
Expansion into Emerging Fields of Chemical Science
The unique chemical structure of this compound makes it a candidate for exploration in emerging areas of chemical science. Its potential applications in materials science, for instance, as a building block for organic electronics or as a corrosion inhibitor, warrant investigation. chemimpex.comresearchgate.net The development of functional materials with tailored electronic and optical properties based on this scaffold could open up new avenues for technological advancement.
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for 3-Oxo-3-(quinoxalin-6-yl)propanenitrile, and how can reaction conditions be optimized?
- The compound is typically synthesized via condensation reactions between quinoxaline derivatives and cyanoacetic acid derivatives. For example, Schiff base formation under acidic or basic conditions (e.g., ethanol with piperidine at 0–5°C) is a standard approach . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control to minimize side reactions, and catalytic systems (e.g., piperidine for deprotonation). Reaction progress can be monitored via TLC or HPLC to isolate intermediates and improve yields.
Q. How can spectroscopic methods (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?
- 1H/13C NMR is critical for verifying the quinoxaline moiety (aromatic protons at δ 8.5–9.0 ppm) and the ketone-carbonitrile group (carbonyl carbon at ~190 ppm, nitrile carbon at ~115 ppm). FT-IR confirms the C≡N stretch (~2200 cm⁻¹) and ketone C=O (~1700 cm⁻¹) . UV-Vis spectroscopy (λmax ~250–300 nm) can further validate π→π* transitions in the quinoxaline ring.
Q. What safety protocols are essential when handling this compound in the laboratory?
- The compound may cause skin/eye irritation (H315/H319) and respiratory distress. Use fume hoods , nitrile gloves, and safety goggles. Avoid inhalation of dust; in case of exposure, rinse eyes/skin with water for 15 minutes. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, Fukui analysis) predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) calculates electrophilic/nucleophilic Fukui indices to identify reactive sites. The nitrile group and ketone carbonyl are likely targets for nucleophilic attack, while the quinoxaline ring may participate in π-π stacking or hydrogen bonding . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like kinases .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Discrepancies in NMR/IR results often arise from tautomerism or solvent effects. Use variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibrium). X-ray crystallography (via SHELXL ) provides definitive confirmation. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. How do substituents on the quinoxaline ring affect the compound’s photophysical properties?
- Electron-withdrawing groups (e.g., -NO₂) red-shift UV-Vis absorption by enhancing conjugation, while electron-donating groups (e.g., -OCH₃) increase fluorescence quantum yield. Time-dependent DFT (TD-DFT) simulations correlate experimental λmax with electronic transitions .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can yields be improved?
- Common byproducts arise from Michael addition at the nitrile group or hydrolysis of the ketone. Optimize pH (neutral to mildly acidic) and use anhydrous solvents to suppress hydrolysis. Additives like molecular sieves or scavengers (e.g., TEMPO) mitigate side reactions .
Methodological Tables
Table 1. Key Spectroscopic Signatures of this compound
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| 1H NMR | δ 8.7–9.0 (m, 4H, quinoxaline) | Aromatic protons |
| 13C NMR | 190 ppm (C=O), 115 ppm (C≡N) | Ketone and nitrile groups |
| FT-IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Functional group confirmation |
| UV-Vis | λmax = 275 nm (ε = 1.2 × 10⁴ L/mol·cm) | π→π* transition in quinoxaline |
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol | Minimizes hydrolysis |
| Catalyst | Piperidine (5 mol%) | Enhances condensation kinetics |
| Temperature | 0–5°C | Reduces side reactions |
| Reaction Time | 2–4 hours | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
